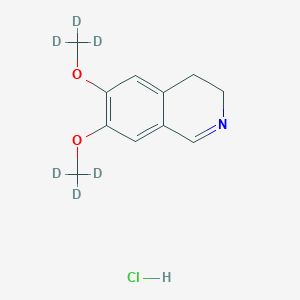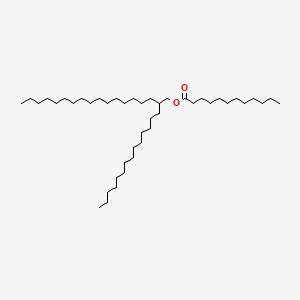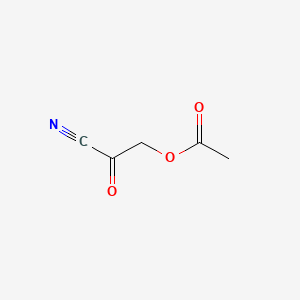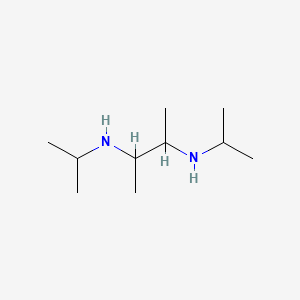
N,N'-Diisopropyl-2,3-butane-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diisopropyl-2,3-butane-diamine is an organic compound with the molecular formula C10H24N2 It is a diamine, meaning it contains two amine groups
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Diisopropyl-2,3-butane-diamine can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with 2,3-dibromobutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired diamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diisopropyl-2,3-butane-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
N,N’-Diisopropyl-2,3-butane-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the diamine.
科学的研究の応用
N,N’-Diisopropyl-2,3-butane-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of N,N’-Diisopropyl-2,3-butane-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2,3-Butanediamine: A related compound with similar structural features but without the isopropyl groups.
N,N’-Diisopropylethylenediamine: Another diamine with isopropyl groups but a different carbon backbone.
Uniqueness
N,N’-Diisopropyl-2,3-butane-diamine is unique due to its specific arrangement of isopropyl groups and the 2,3-butane backbone. This structure imparts distinct chemical properties, such as steric hindrance and electronic effects, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
92422-50-9 |
|---|---|
分子式 |
C10H24N2 |
分子量 |
172.31 g/mol |
IUPAC名 |
2-N,3-N-di(propan-2-yl)butane-2,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-7(2)11-9(5)10(6)12-8(3)4/h7-12H,1-6H3 |
InChIキー |
PFMSXPPSCVRFPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(C)C(C)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


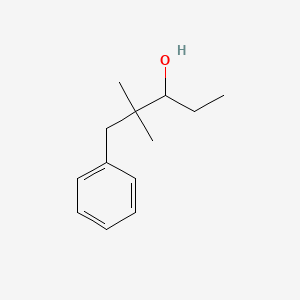

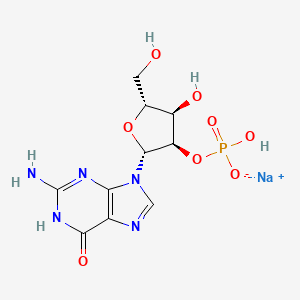
![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)

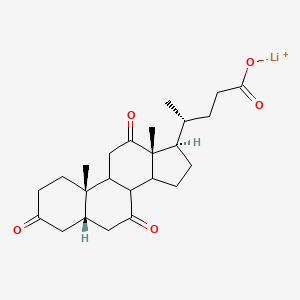
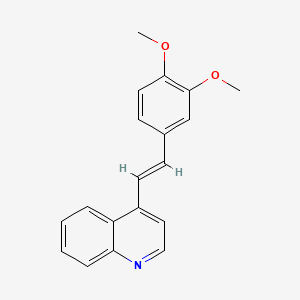
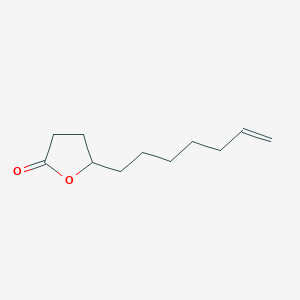
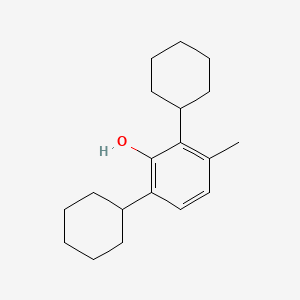
![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
